4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline
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Overview
Description
4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline is an organic compound that features a phenoxy group substituted with a methyl group and a propane-1-sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-methylphenol with 1-chloropropane-1-sulfinate under basic conditions to form the propane-1-sulfinyl derivative. This intermediate is then reacted with aniline in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can facilitate binding to aromatic residues in proteins, while the sulfinyl group may participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenoxy aniline: Lacks the sulfinyl group, resulting in different chemical properties and reactivity.
4-(Propane-1-sulfinyl)phenoxy aniline: Similar structure but without the methyl group, affecting its binding affinity and reactivity.
Uniqueness
4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline is unique due to the presence of both the methyl and sulfinyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for specific interactions and applications in various fields.
Properties
CAS No. |
61166-70-9 |
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Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-(4-methyl-3-propylsulfinylphenoxy)aniline |
InChI |
InChI=1S/C16H19NO2S/c1-3-10-20(18)16-11-15(7-4-12(16)2)19-14-8-5-13(17)6-9-14/h4-9,11H,3,10,17H2,1-2H3 |
InChI Key |
HLLMAFKKNPBXQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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